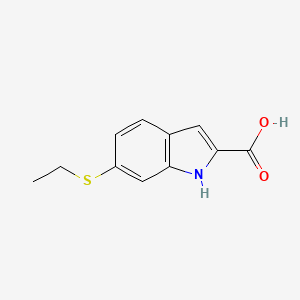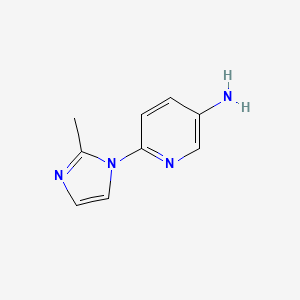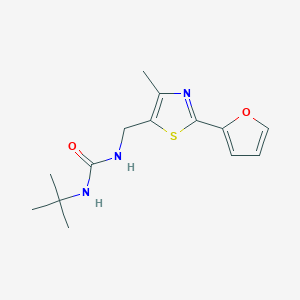![molecular formula C20H18N4OS B2412553 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894041-80-6](/img/structure/B2412553.png)
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a compound that belongs to the class of thiazolo-triazole derivatives . These compounds are known for their potential as drug-like molecules with anticancer properties . They are synthesized using a three-component and three-stage synthetic protocol .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions. A mixture of Z/E-isomers is obtained in solution for the synthesized 5-aminomethylidene-thiazolo . The synthesis methods of triazole compounds from various nitrogen sources have been extensively studied over the past 20 years .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold . The chemical shift of NH proton in III isomer is shifted downfields by 0.30 ppm as compared to the I isomer which can be explained by intramolecular interactions which are realized in the C isomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple stages . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold in the molecule contributes to its potential as a drug-like molecule .Applications De Recherche Scientifique
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives, including the compound , have demonstrated high antitumor activity . Their structural similarity to purine makes them promising scaffolds for designing new anticancer drugs. Researchers have explored modifications to optimize ligand-biological target interactions.
Antibacterial Properties
These compounds also exhibit antibacterial effects. While specific studies on the compound itself are limited, related thiazolo[3,2-a]pyrimidines have shown promising results against bacterial strains . Further investigations could reveal its potential in combating bacterial infections.
Anti-Inflammatory Effects
Thiazolo[3,2-a]pyrimidine derivatives possess anti-inflammatory properties . Their active methylene group (C2H2) allows functionalization, enhancing their reactivity toward electrophilic reagents. These properties may contribute to anti-inflammatory activity.
Drug Design and Binding Sites
The thiazolo[3,2-a]pyrimidine moiety can be readily modified to introduce new binding sites. This adaptability is crucial for optimizing ligand-receptor interactions in drug design . Researchers explore these derivatives as potential leads for novel medicines.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole scaffold have been reported to exhibit potent analgesic and anti-inflammatory activities . These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may inhibit the cox1 and cox2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain. Moreover, some thiazolo-triazole derivatives have been reported to exhibit anti-oxidative activity , which could further contribute to their anti-inflammatory effects.
Result of Action
The inhibition of COX enzymes and the potential anti-oxidative activity of this compound could result in potent analgesic and anti-inflammatory effects . This could make it a promising candidate for the treatment of conditions associated with pain and inflammation.
Propriétés
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-6-5-9-16(12-14)18-22-20-24(23-18)17(13-26-20)10-11-21-19(25)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQEFQNYBMQRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)

![1-Methyl-6-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2412481.png)

![2-(2-methoxyphenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2412484.png)

![2-[(3S,3As,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3-yl]acetic acid](/img/structure/B2412488.png)
![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2412492.png)